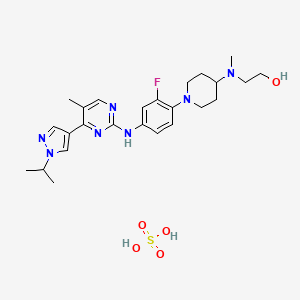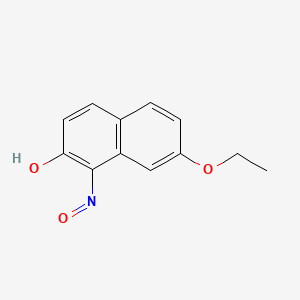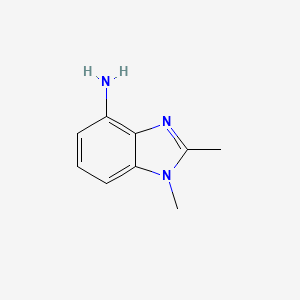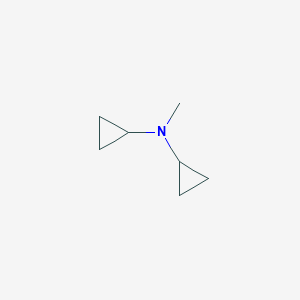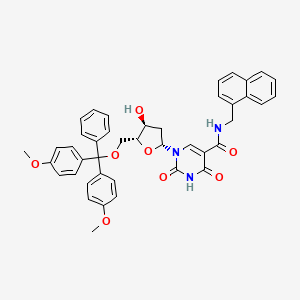
Lamotrigine 5,5-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is of interest in pharmaceutical research due to its structural and chemical properties, which may influence the efficacy and safety of Lamotrigine.
Preparation Methods
The synthesis of Lamotrigine 5,5-Dimer involves the reaction of Lamotrigine with formaldehyde under controlled conditions. The reaction typically takes place in an acidic medium to facilitate the formation of the methylene bridge between two Lamotrigine molecules
Chemical Reactions Analysis
Lamotrigine 5,5-Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Lamotrigine 5,5-Dimer has several scientific research applications:
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Lamotrigine.
Mechanism of Action
The mechanism of action of Lamotrigine 5,5-Dimer is not well understood. it is believed to interact with voltage-sensitive sodium channels and voltage-gated calcium channels in neurons, similar to Lamotrigine . This interaction inhibits the release of excitatory neurotransmitters, which may contribute to its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Lamotrigine 5,5-Dimer can be compared with other dimer impurities of Lamotrigine, such as:
Lamotrigine 3,3-Dimer: Another dimer impurity with a different structural arrangement.
Lamotrigine N2-Oxide: An oxidized impurity of Lamotrigine.
5-Desamino 5-Oxo-2,5-dihydro Lamotrigine: A reduced impurity of Lamotrigine.
These compounds share similarities in their chemical structure but differ in their specific functional groups and chemical properties. This compound is unique due to the presence of the methylene bridge linking two Lamotrigine molecules, which may influence its reactivity and biological activity .
Properties
Molecular Formula |
C19H14Cl4N10 |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
5-N-[[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(28-18(24)32-30-14)26-7-27-17-15(31-33-19(25)29-17)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |
InChI Key |
YYLVBYQKECJTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NCNC3=C(N=NC(=N3)N)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


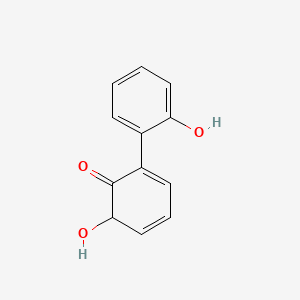
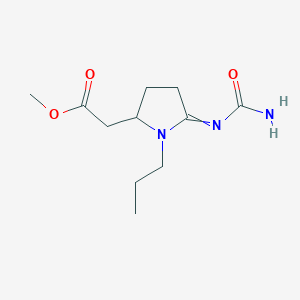
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
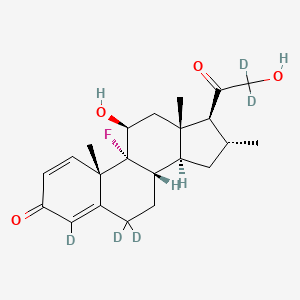
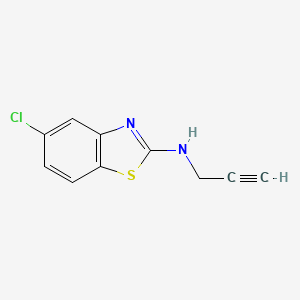
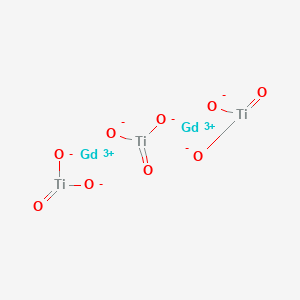
![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
